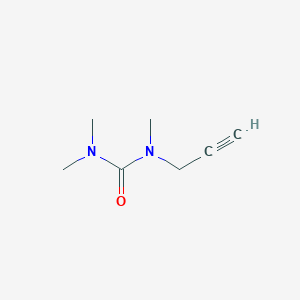

N,N,N'-trimethyl-N'-prop-2-yn-1-ylurea

Description

N,N,N'-Trimethyl-N'-prop-2-yn-1-ylurea is a substituted urea derivative characterized by a urea backbone (NH–CO–NH) with three methyl groups and a propargyl (prop-2-yn-1-yl) substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, catalytic properties, and applications in organic synthesis and materials science.

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1,1,3-trimethyl-3-prop-2-ynylurea |

InChI |

InChI=1S/C7H12N2O/c1-5-6-9(4)7(10)8(2)3/h1H,6H2,2-4H3 |

InChI Key |

JAZDXSPBUXYFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N,N′-Trimethyl-N′-Tallow-1,3-Diaminopropane (DTTM)

- Structure: A diaminopropane derivative with trimethyl and tallow (long alkyl chain) substituents.

- Key Properties :

- Comparison :

- Unlike the urea-based target compound, DTTM is a diamine surfactant. The tallow chain enhances hydrophobicity, whereas the propargyl group in the urea derivative may confer reactivity toward alkyne-specific reactions.

N,N,N′-Trimethyl-N′-(2-Hydroxy-3-Methyl-5-Iodobenzyl)-1,3-Propanediamine (HIPDM)

- Structure : A propanediamine derivative with trimethyl, hydroxy, methyl, and iodobenzyl groups.

- Key Properties :

- Comparison :

- HIPDM’s hydroxy-iodobenzyl group enables biological targeting, whereas the propargyl group in the urea derivative may prioritize synthetic versatility over bioactivity.

Trimethyl(prop-2-yn-1-yl)azanium iodide

N,N-Dimethylaminopropylamine (DMAPA)

- Structure: A primary-tertiary diamine with methyl and aminopropyl groups .

- Key Properties :

- Used as a gelling catalyst in polyurethane synthesis.

- Comparison :

- DMAPA’s amine groups facilitate nucleophilic catalysis, while the urea derivative’s carbonyl group may engage in hydrogen bonding or act as a weak acid catalyst.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : The propargyl group in this compound suggests utility in alkyne-azide cycloaddition (click chemistry), though direct evidence is absent in the provided data .

- Surfactant vs.

- Biological vs. Industrial Applications : HIPDM’s bioimaging application highlights how substituent choice (e.g., iodobenzyl vs. propargyl) tailors compounds for specific fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.